4,4-Diethoxy-N-methylbutan-1-amine
Overview
Description
4,4-Diethoxy-N-methylbutan-1-amine is an organic compound with the molecular formula C9H21NO2. It is a colorless liquid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes two ethoxy groups and a methylamine group attached to a butane backbone.
Mechanism of Action
Target of Action
4,4-Diethoxy-N-methylbutan-1-amine, also known as (4,4-Diethoxy-butyl)-methyl-amine, is primarily used in organic synthesis and as a pharmaceutical intermediate . It serves as an intermediate for the synthesis of drugs such as Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan . These drugs are serotonin receptor agonists, specifically targeting the 5-HT1D receptors .
Biochemical Pathways
Triptans, such as Sumatriptan and Rizatriptan, exert their therapeutic effects by agonizing 5-HT1D receptors, leading to the constriction of dilated blood vessels and the inhibition of pro-inflammatory neuropeptide release .
Result of Action
As an intermediate in the synthesis of triptans, it likely contributes to the therapeutic effects of these drugs, which include vasoconstriction and the inhibition of pro-inflammatory neuropeptide release .
Action Environment
It is worth noting that the compound is stored at a temperature of 2-8°c, suggesting that its stability may be affected by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Diethoxy-N-methylbutan-1-amine can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobutanal with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The process typically includes the use of catalysts and optimized reaction conditions to minimize by-products and maximize the purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxy-N-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
4,4-Diethoxy-N-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4,4-Diethoxy-N,N-dimethyl-1-butanamine: Similar in structure but with two methyl groups attached to the nitrogen atom.
4,4-Diethoxy-1-butanamine: Lacks the methyl group on the nitrogen atom.
4-Chlorobutanal diethyl acetal: A precursor in the synthesis of 4,4-Diethoxy-N-methylbutan-1-amine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
4,4-diethoxy-N-methylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-4-11-9(12-5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDDNHSIGUYGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553908 | |
Record name | 4,4-Diethoxy-N-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114094-45-0 | |
Record name | 4,4-Diethoxy-N-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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